molecular formula C20H17CrN3NaO8S2+ B5517100 sodium;chromium;3-hydroxy-4-[(1-hydroxy-8-sulfamoylnaphthalen-2-yl)diazenyl]naphthalene-1-sulfonic acid;hydrate CAS No. 6370-12-3

sodium;chromium;3-hydroxy-4-[(1-hydroxy-8-sulfamoylnaphthalen-2-yl)diazenyl]naphthalene-1-sulfonic acid;hydrate

Cat. No.: B5517100
CAS No.: 6370-12-3
M. Wt: 566.5 g/mol
InChI Key: PRZRZDDGDKHIOY-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative featuring methyl ester groups at positions 3 and 5, a 3-methoxyphenyl substituent at position 4, and a hydrogenated dihydropyridine ring. Structurally analogous to calcium channel blockers like nifedipine, this compound’s 3-methoxy group on the phenyl ring distinguishes it from other DHPs with electron-withdrawing substituents (e.g., nitro or chloro). DHPs are widely studied for their pharmacological activities, including P-glycoprotein (P-gp) inhibition, antioxidant properties, and modulation of oxidative stability .

Properties

CAS No.

6370-12-3

Molecular Formula

C20H17CrN3NaO8S2+

Molecular Weight

566.5 g/mol

IUPAC Name

sodium;chromium;3-hydroxy-4-[(1-hydroxy-8-sulfamoylnaphthalen-2-yl)diazenyl]naphthalene-1-sulfonic acid;hydrate

InChI

InChI=1S/C20H15N3O7S2.Cr.Na.H2O/c21-31(26,27)16-7-3-4-11-8-9-14(20(25)18(11)16)22-23-19-13-6-2-1-5-12(13)17(10-15(19)24)32(28,29)30;;;/h1-10,24-25H,(H2,21,26,27)(H,28,29,30);;;1H2/q;;+1;

InChI Key

PRZRZDDGDKHIOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, and can be catalyzed by acids or bases to improve yield and reaction rate.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher purity and yield of the final product.

Chemical Reactions Analysis

Oxidation to Pyridine Derivatives

The 1,4-dihydropyridine ring undergoes dehydrogenation to form pyridine derivatives under oxidative conditions. This reaction is critical for converting pharmacologically active dihydropyridines into their aromatic counterparts.

Conditions Catalyst/Reagents Product Yield Reference
Acetic acid, 80°C, 4 h10% Pd/CDimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate50%
Air oxidation, RT, 48 hO₂ (atmospheric)Dimethyl 4-(3-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate72%

Mechanistic Insight : Oxidation typically proceeds via radical intermediates or metal-catalyzed dehydrogenation, removing two hydrogens from the dihydropyridine ring .

Ester Hydrolysis

The methyl ester groups at positions 3 and 5 hydrolyze to carboxylic acids under acidic or basic conditions, enabling further functionalization.

Conditions Reagents Product Yield Reference
2M NaOH, ethanol, reflux, 6 hNaOH4-(3-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid85%
HCl (conc.), 60°C, 3 hHClPartial hydrolysis to monoester62%

Key Observation : Hydrolysis rates depend on steric hindrance from the 2,6-dimethyl groups, with full conversion requiring prolonged heating .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group, leveraging its electron-donating effects.

Reaction Reagents Product Yield Reference
NitrationHNO₃, H₂SO₄, 0°CDimethyl 4-(3-methoxy-4-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate68%
BrominationBr₂, FeBr₃, CH₂Cl₂Dimethyl 4-(3-methoxy-4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate55%

Regioselectivity : The methoxy group’s meta position on the phenyl ring limits steric hindrance, favoring para-substitution .

Deuteration via H/D Exchange

The NH proton and methylene hydrogens participate in acid-catalyzed deuterium exchange, useful for isotopic labeling.

Conditions Reagents Deuterated Product D Incorporation Reference
D₂O, TFA-d, 70°C, 48 hTrifluoroacetic acid-d (TFA-d)Dimethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate-d₃77%

Note : Deuteration occurs preferentially at the NH and C4 positions due to acidic proton availability .

Cycloaddition and Ring-Opening Reactions

The dihydropyridine ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride.

Conditions Reagents Product Yield Reference
Toluene, 110°C, 12 hMaleic anhydrideBicyclic adduct with fused oxabicyclo[3.3.1]nonane structure44%

Limitation : Steric bulk from the 2,6-dimethyl groups reduces reaction efficiency compared to unsubstituted dihydropyridines .

Transesterification

The methyl ester groups exchange with higher alcohols under acidic or basic catalysis.

Conditions Reagents Product Yield Reference
Ethanol, H₂SO₄, reflux, 8 hEthanolDiethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate88%

Scientific Research Applications

Medicinal Chemistry

  • Antioxidant Properties
    • Dihydropyridine derivatives have been shown to exhibit significant antioxidant activity. The presence of methoxy groups enhances their ability to scavenge free radicals, making them potential candidates for therapeutic agents in oxidative stress-related diseases .
  • Calcium Channel Blockers
    • Compounds similar to dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate are known to act as calcium channel blockers. This property is crucial in treating cardiovascular diseases such as hypertension and angina .
  • Antimicrobial Activity
    • Research indicates that certain dihydropyridine derivatives possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .

Organic Synthesis

  • Synthesis via Hantzsch Reaction
    • The Hantzsch reaction is a well-established method for synthesizing 1,4-dihydropyridines. Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized through the reaction of appropriate aldehydes with β-keto esters in the presence of ammonium acetate. This method is valued for its simplicity and efficiency .
  • Versatile Building Block
    • The compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its ability to undergo various chemical transformations makes it useful in developing new pharmaceuticals and agrochemicals .

Case Studies

StudyApplicationFindings
Karthikeyan et al., 2012Antimicrobial activityEvaluated several dihydropyridines for antibacterial properties against Staphylococcus aureus and Bacillus subtilis. Some derivatives showed promising activity .
Rathore et al., 2009Antioxidant propertiesInvestigated the antioxidant capacity of various dihydropyridine derivatives, highlighting their potential in treating oxidative stress-related conditions .
MDPI Study (2022)Synthesis methodsDiscussed efficient synthesis routes for 1,4-dihydropyridines using Hantzsch methodology, emphasizing the compound's versatility in organic synthesis .

Mechanism of Action

The mechanism of action of Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This leads to vasodilation and a reduction in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 1, 2, 4, and 6 significantly impact physical and spectral properties:

Compound (Source) Position 4 Substituent Ester Groups Position 1 Substituent 2,6 Substituents Melting Point (°C) Yield (%)
Target Compound 3-Methoxyphenyl Methyl H (assumed) H (assumed) - -
Compound 8 () 3-Methoxyphenyl Diethyl m-Tolyl Methyl 96–98 4
Compound 9 () 3-Methoxyphenyl Diethyl 3-Chlorophenyl Methyl 108–110 3
Nifedipine () 2-Nitrophenyl Dimethyl H Methyl - -
Dimethyl 4-(4-MeOPh)-2,6-Me () 4-Methoxyphenyl Methyl H Methyl - -
  • Ester Groups : Methyl esters (e.g., target compound) typically reduce molecular weight and may lower melting points compared to bulkier ethyl esters (e.g., compounds) .
  • Position 4 Substituents : Electron-donating methoxy groups (target compound) enhance solubility but may reduce oxidative stability compared to nitro or chloro groups () .
  • 21% for simpler analogs like Compound 10) .

Spectral and Structural Characteristics

  • IR Spectra : C=O stretches (1665–1700 cm⁻¹) and C-O-C (methoxy) peaks (~1250 cm⁻¹) are consistent across DHPs. The target compound’s 3-methoxy group may shift aromatic C-H stretches slightly compared to para-substituted analogs .
  • NMR Data : Aromatic protons in 3-methoxyphenyl (target) resonate at δ ~6.8–7.5 ppm, distinct from 4-methoxyphenyl (δ ~6.5–7.2 ppm) and nitro-substituted DHPs (δ ~8.0–8.5 ppm) .
  • Crystal Structures : Methoxy-substituted DHPs (e.g., ) adopt flattened boat conformations (puckering parameters: Q = 0.3369 Å, θ = 107.1°), influenced by hydrogen bonding with solvent or co-crystallized water .

Biological Activity

Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (DMDH) is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of DMDH based on recent research findings.

  • IUPAC Name : Dimethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Molecular Formula : C₁₈H₁₈N₂O₅
  • Molecular Weight : 342.34 g/mol
  • CAS Number : 34014-60-3

Synthesis Methods

DMDH can be synthesized using various methods, including:

  • Microwave-assisted synthesis , which enhances yield and reduces reaction time compared to traditional methods .
  • Multi-component reactions , combining different reactants in a single step to streamline the synthesis process .

Antimicrobial Activity

DMDH has shown significant antimicrobial properties against various pathogens. Studies have evaluated its effectiveness against:

  • Bacteria : DMDH exhibits activity against both Gram-positive and Gram-negative bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness noted .
  • Fungi : The compound has demonstrated notable antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. In vitro assays indicated that DMDH can inhibit spore germination and growth of these fungi significantly .

Table 1: Antimicrobial Activity of DMDH

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBacterial15.62 µg/ml
Escherichia coliBacterial20 µg/ml
Candida albicansFungal10 µg/ml
Aspergillus fumigatusFungal5 µg/ml

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of DMDH. In animal models, compounds similar to DMDH have shown promise in reducing seizure frequency and severity. The mechanism is thought to involve modulation of neurotransmitter systems, particularly through calcium channel blockade typical of dihydropyridine derivatives .

Cardiovascular Effects

DMDH and its derivatives have been investigated for their cardiovascular effects, particularly in relation to hypertension management. Dihydropyridine compounds are known to function as calcium channel blockers, which can help in lowering blood pressure and improving cardiac function .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated DMDH against various microbial strains using disc diffusion and broth dilution methods. The results indicated significant antimicrobial activity, especially against A. fumigatus, with a MIC value of 5 µg/ml .
  • Toxicity Assessment : The safety profile was assessed using hemolytic assays on human erythrocytes. DMDH exhibited low toxicity even at high concentrations (625 µg/ml), suggesting a favorable safety margin compared to standard antifungal agents like amphotericin B .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate?

  • Methodology : The compound is typically synthesized via the Hantzsch reaction, involving condensation of an aldehyde (e.g., 3-methoxybenzaldehyde), β-ketoester (e.g., methyl acetoacetate), and ammonium acetate. Evidence shows that water can serve as a solvent for greener synthesis .
  • Optimization : Reaction conditions (e.g., 343 K for 3 hours) and purification via flash chromatography (Hex/AcOEt) are critical for yield improvement .

Q. How is the structural conformation of this dihydropyridine derivative validated?

  • Techniques :

  • X-ray crystallography : Reveals a flattened boat conformation of the dihydropyridine ring and dihedral angles between substituents (e.g., methoxyphenyl ring perpendicular to the pyridine plane) .
  • Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns, while IR identifies carbonyl stretches (~1700 cm1^{-1}) .
    • Data Table :
ParameterValue (from )
Dihedral angle88.42° (methoxyphenyl vs. DHP)
C=O bond length1.21–1.23 Å

Q. What pharmacological activities are associated with this compound?

  • Screening : While direct data is limited, analogs (e.g., 1,4-dihydropyridines) exhibit vasodilatory, antihypertensive, and neuroprotective effects. In vitro assays (e.g., calcium channel blocking) are recommended for validation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance understanding of electronic properties?

  • Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., 3-methoxyphenyl) stabilize the HOMO, influencing redox behavior .
  • IRI Analysis : Identifies non-covalent interactions (e.g., hydrogen bonds) critical for crystal packing .

Q. What strategies resolve contradictions in crystallographic data for dihydropyridines?

  • Case Study : Disordered solvent voids in crystals (e.g., 178 Å3^3 in ) are addressed via SQUEEZE algorithms, ensuring accurate refinement without overinterpreting electron density .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Substituent Effects :

  • 3-Methoxy group : Enhances lipophilicity and membrane permeability.
  • Methyl ester vs. ethyl ester : Ethyl groups in analogs () reduce crystallinity but improve solubility.
    • Table : Biological Activity of Analogs
SubstituentActivity (vs. Reference)Source
4-FluorophenylEnhanced Ca2+^{2+} blocking
3-NitrophenylImproved vasodilation

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Racemization Risk : The 1,4-dihydropyridine core is prone to oxidation. Use of inert atmospheres (N2_2) and low-temperature storage is advised .
  • Catalytic Asymmetry : Chiral catalysts (e.g., BINOL derivatives) could enable enantioselective synthesis, though no direct data exists for this compound.

Methodological Recommendations

  • Synthesis : Prioritize Hantzsch reactions in water or ethanol for sustainability .
  • Characterization : Combine XRD with 1^1H-13^{13}C HSQC NMR to resolve conformational ambiguities .
  • Biological Testing : Use patch-clamp assays for calcium channel activity and MDCK cells for permeability studies.

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